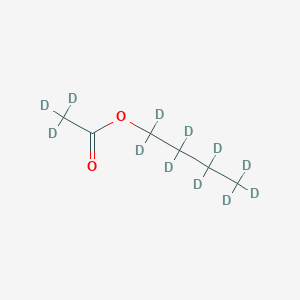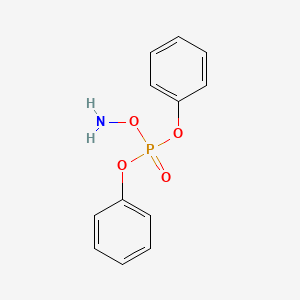
Diphenyl aminooxyphosphonate
Overview
Description
Diphenyl aminooxyphosphonate is a useful research compound. Its molecular formula is C12H12NO4P and its molecular weight is 265.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Diphenyl aminooxyphosphonate is a type of α-aminophosphonate . The primary targets of this compound are viruses, specifically the papaya ringspot virus . This virus is a destructive pathogen affecting papaya cultivation worldwide .
Mode of Action
this compound interacts with its targets by inhibiting their activity . It has been found to exhibit good bioactivity against the papaya ringspot virus . The compound’s interaction with the virus results in a protective effect, reducing the virus’s ability to cause damage .
Biochemical Pathways
It is known that α-aminophosphonates, the class of compounds to which this compound belongs, exhibit broad bioactivities, including antiviral and enzyme inhibition activity . These compounds are interesting as both pharmaceuticals and agrochemicals .
Pharmacokinetics
The compound’s bioactivity suggests that it is likely absorbed and distributed in the organism to exert its antiviral effects
Result of Action
The primary result of this compound’s action is its protective effect against the papaya ringspot virus . Seventeen α-aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline showed good bioactivity (protection effect > 50%) in vivo against the virus . Two of them exhibited excellent antiviral activity (both 77.8%), close to that of antiphytovirucides ningnanmycin and dufulin (both 83.3%) at 500 mg/L .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s bioactivity was found to be strongly influenced by the substituents . .
Properties
IUPAC Name |
amino diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINZSQJVKLWNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660908 | |
| Record name | amino diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88088-31-7 | |
| Record name | amino diphenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


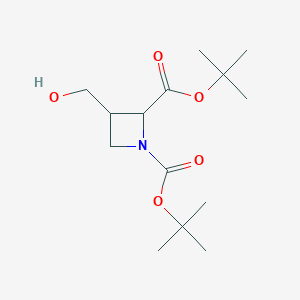
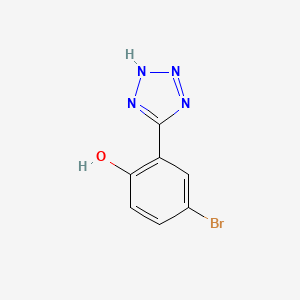
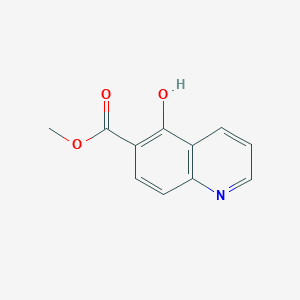
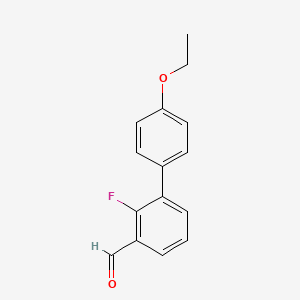
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1451265.png)
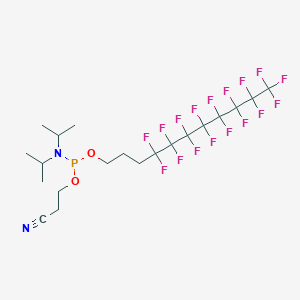
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
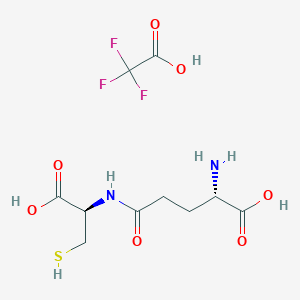
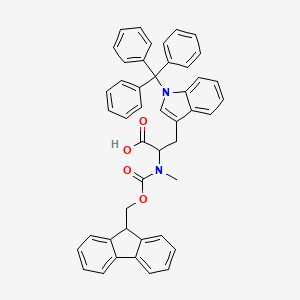
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
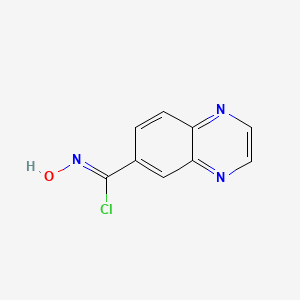
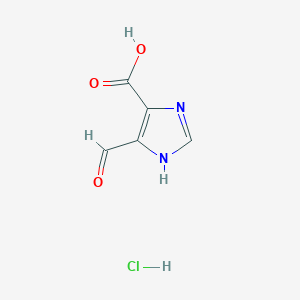
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1451278.png)
